molecular formula C11H8N2O B2467788 8-Methoxyquinoline-3-carbonitrile CAS No. 71083-53-9

8-Methoxyquinoline-3-carbonitrile

Cat. No.: B2467788
CAS No.: 71083-53-9
M. Wt: 184.198
InChI Key: OBYZRPNNWGILDV-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-3-carbonitrile is a chemical compound with the CAS Number: 71083-53-9 . It has a molecular weight of 184.2 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a methoxy group at the 8th position and a carbonitrile group at the 3rd position .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The compound has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a molecular weight of 184.2 . The storage temperature is recommended to be at room temperature in a dry, sealed environment .

Scientific Research Applications

Antimicrobial Activity

8-Methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit moderate activities against a range of organisms including Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. Certain derivatives like the ester derivative 7b and the thioether derivative 9c have shown high antimicrobial activity against gram-positive strains, while others have demonstrated significant activity against gram-negative strains and fungi (Hagrs et al., 2015).

Corrosion Inhibition

Computational studies on quinoline derivatives, including variants of this compound, have investigated their properties as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulation approaches were employed to understand the relationship between corrosion inhibition and various global reactivity descriptors. These studies suggest that these quinoline derivatives can effectively inhibit corrosion on iron surfaces, and their effectiveness has been validated against experimental results (Erdoğan et al., 2017).

Optoelectronic and Charge Transport Properties

This compound derivatives have been explored for their optoelectronic, nonlinear, and charge transport properties. The study involved density functional theory (DFT) and time-dependent DFT calculations to analyze the structural, electronic, optical, and charge transport properties of these compounds. The findings indicate potential applications in multifunctional materials due to their efficient structural and electronic characteristics (Irfan et al., 2020).

Cancer Research

In cancer research, certain this compound derivatives have shown promise as inhibitors of Src kinase, a protein involved in the regulation of cellular processes. These compounds have exhibited potent in vitro activity against Src kinase, with potential implications for cancer treatment. Molecular modeling studies have provided insights into their mechanism of action, indicating a bioisosteric relationship to other quinoline-based inhibitors (Berger et al., 2005).

Safety and Hazards

The safety information for 8-Methoxyquinoline-3-carbonitrile includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

8-methoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYZRPNNWGILDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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